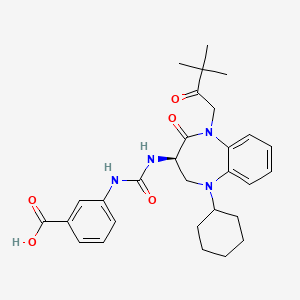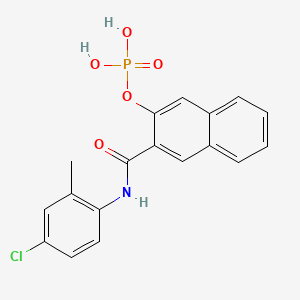
Nufenoxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nufenoxole, also known as SC-27166, is an antidiarrhoeal drug that acts as a peripherally selective opioid agonist. It is structurally characterized by the presence of a 1,3,4-oxadiazole ring and a 2-azabicyclo[2.2.2]octane moiety. Unlike other opioid agonists, this compound does not cross the blood-brain barrier, which allows it to selectively target diarrhoea without producing analgesic effects .
Preparation Methods
The synthesis of nufenoxole involves the formation of the 1,3,4-oxadiazole ring and the incorporation of the 2-azabicyclo[2.2.2]octane moiety. The synthetic route typically includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Incorporation of the 2-azabicyclo[2.2.2]octane moiety: This step involves the reaction of the oxadiazole intermediate with a suitable azabicyclo compound under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Nufenoxole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: this compound can undergo substitution reactions, particularly at the oxadiazole ring, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nufenoxole has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of oxadiazole rings and azabicyclo moieties.
Biology: this compound is used to investigate the role of peripheral opioid receptors in gastrointestinal function.
Medicine: It is studied for its potential use as an antidiarrhoeal agent without central nervous system side effects.
Industry: This compound’s unique properties make it a candidate for developing new antidiarrhoeal formulations
Mechanism of Action
Nufenoxole exerts its effects by binding to opioid receptors in the myenteric plexus of the intestine. This binding inhibits the secretion of fluids and electrolytes, thereby reducing diarrhoea. The compound’s inability to cross the blood-brain barrier ensures that it does not produce central nervous system effects, making it a safer alternative to other opioid agonists .
Comparison with Similar Compounds
Nufenoxole is similar to other antidiarrhoeal agents like loperamide and diphenoxylate. its unique structure allows it to selectively target peripheral opioid receptors without affecting the central nervous system. This makes this compound a safer option for treating diarrhoea compared to other opioid agonists that can cause central nervous system side effects .
Similar compounds include:
Loperamide: Another peripherally selective opioid agonist used to treat diarrhoea.
Diphenoxylate: An opioid agonist used in combination with atropine to treat diarrhoea.
Dipipanone: An opioid analgesic with antidiarrhoeal properties.
Properties
CAS No. |
57726-65-5 |
|---|---|
Molecular Formula |
C25H29N3O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-(2-azabicyclo[2.2.2]octan-2-yl)-1,1-diphenylpropyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C25H29N3O/c1-19-26-27-24(29-19)25(21-8-4-2-5-9-21,22-10-6-3-7-11-22)16-17-28-18-20-12-14-23(28)15-13-20/h2-11,20,23H,12-18H2,1H3 |
InChI Key |
CVOCKGAVXLCEGM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Key on ui other cas no. |
57726-65-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nufenoxole; Nufenoxolum; SC 27166; SC-27166; SC27166; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















